イリジン M

概要

説明

科学的研究の応用

Illudin M has several scientific research applications, including:

Anticancer Research: Illudin M and its derivatives have shown promising results in preclinical studies for their anticancer properties.

Drug Development: Illudin M serves as a precursor for the development of semisynthetic anticancer agents such as Irofulven, which is currently in phase II clinical trials.

Biological Studies: Illudin M is used in studies to understand its mechanism of action and its effects on cellular processes.

作用機序

イリュジン M は、DNA、RNA、タンパク質をアルキル化し、これらの生体分子との共有結合を形成することで作用します . このアルキル化プロセスは、微小管とグリア線維酸性タンパク質ネットワークを破壊することにより、アポトーシス性細胞死を誘導します . この化合物の細胞毒性は、レチノイド応答性エレメントに結合する核レセプターの活性化を介して媒介されます .

類似の化合物との比較

イリュジン M は、イリュジン S やイロフルベンなどの他のセスキテルペン化合物と類似しています . イリュジン M は、幅広い生体分子をアルキル化できる点でユニークであり、その強力な細胞毒性効果をもたらします . 一方、イリュジン S とイロフルベンは、毒性を軽減し、治療指数を向上させるために修飾されています .

類似の化合物のリスト

- イリュジン S

- イロフルベン

生化学分析

Biochemical Properties

Illudin M exerts its effects through biochemical reactions involving DNA, RNA, and proteins . After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, Illudin M can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death .

Cellular Effects

Illudin M has been observed to kill malignant glioma cells, primary neurons, and astrocytes at similarly low concentrations . It also destroys their microtubule and glial fibrillary acidic protein (GFAP) networks .

Molecular Mechanism

The molecular mechanism of Illudin M involves the alkylation of DNA, RNA, and proteins . This alkylation is facilitated by a unique activation mechanism that forms electrophilic intermediates that react with bionucleophiles, such as DNA bases .

Temporal Effects in Laboratory Settings

The effects of Illudin M have been observed over time in laboratory settings. For instance, in co-cultures of neurons with U87 cells, Illudin M eventually killed them by induction of differentiation based on the activation of nuclear receptors .

準備方法

合成経路と反応条件

イリュジン M は主に、オオワライタケ属、特にオオワライタケ (Omphalotus nidiformis) の培養から得られます . 生産プロセスには、トウモロコシの浸漬固形物、グルコース、Dox ブロスを含む培地で菌を培養することが含まれます . 培養時間は、収量を高めるために最適化されており、酢酸とグルコースを特定の間隔で供給して生産を促進します . 最終製品は、水/ヘプタン混合物を使用して抽出し、イリュジン M はヘプタン相に濃縮されます .

工業生産方法

イリュジン M の工業生産には、培養プロセスを撹拌槽型バイオリアクターにスケールアップすることが含まれます . pH や前駆体供給戦略などの主要パラメータを制御することにより、生産プロセスは高力価のイリュジン M を達成できます . 下流処理には、固定樹脂ベッドを使用した吸着と溶出、続いてメタノールによる等容積溶出を行い、高濃度のイリュジン M 分画を得ることが含まれます .

化学反応の分析

イリュジン M は、次のようなさまざまな種類の化学反応を起こします。

アルキル化: イリュジン M は、DNA、RNA、タンパク質をアルキル化し、これらの生体分子との共有結合を形成します.

還元: イリュジン M のエノン基は、NADPH 依存性オキシドレダクターゼまたはグルタチオンによって還元されます.

シクロプロパン環開裂: イリュジン M のスピロシクロプロパン環は開裂し、求核剤とさらに反応する反応性中間体を形成します.

これらの反応で使用される一般的な試薬と条件には、NADPH、グルタチオン、およびさまざまな求核剤が含まれます . これらの反応から形成される主な生成物は、アルキル化された生体分子と反応性中間体です .

科学研究への応用

イリュジン M は、次のような科学研究でさまざまな用途があります。

類似化合物との比較

Illudin M is similar to other sesquiterpene compounds such as illudin S and irofulven . illudin M is unique in its ability to alkylate a wide range of biomolecules, leading to its potent cytotoxic effects . Illudin S and irofulven, on the other hand, have been modified to reduce their toxicity and improve their therapeutic indices .

List of Similar Compounds

- Illudin S

- Irofulven

特性

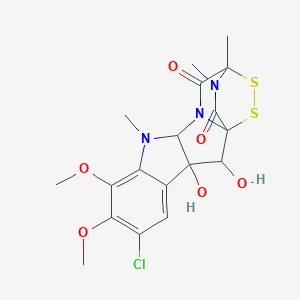

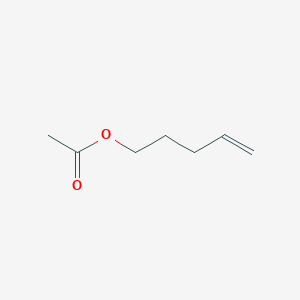

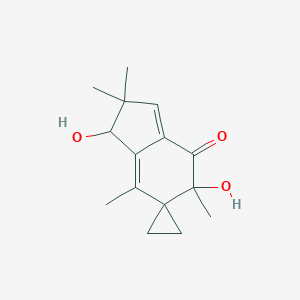

IUPAC Name |

(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMDIQLUNODCTG-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031276 | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-04-9 | |

| Record name | Illudin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Illudin M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illudin M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILLUDIN M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ASO6A4L61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。